molecular formula C8H10N6 B2804510 N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 896367-93-4

N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2804510
CAS No.: 896367-93-4
M. Wt: 190.21
InChI Key: JLYYQKXVIMYHJC-UHFFFAOYSA-N
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Description

N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a fused bicyclic core with a methyl group at position 3 and an allyl-substituted amine at position 5. The compound’s synthesis likely follows established protocols for triazolopyrimidines, involving nucleophilic substitution of a chloro intermediate with allylamine under basic conditions, as seen in analogous syntheses .

Properties

IUPAC Name

3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-3-4-9-7-6-8(11-5-10-7)14(2)13-12-6/h3,5H,1,4H2,2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYYQKXVIMYHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with prop-2-enylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at reflux temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

Biological Activities

1. Anticancer Activity
N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its derivatives have been studied for their anticancer properties. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with triazole rings have shown promising results against different cancer cell lines, suggesting their potential as anticancer agents .

2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Studies have highlighted the effectiveness of triazole derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Anti-inflammatory Effects
Research has indicated that certain triazolo derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are advantageous for creating complex molecules efficiently. MCRs allow for the simultaneous formation of multiple bonds in a single reaction vessel, leading to high yields and reduced reaction times.

Table 1: Synthesis Conditions and Yields

Reaction TypeConditionsYield (%)
MCR65–70 °C72–97
CycloadditionRoom Temp65–87
Ring Closure115–140 °C78–90

The above table summarizes various synthetic strategies employed to produce triazole derivatives efficiently.

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of several triazole derivatives, this compound was tested against human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Physical and Spectroscopic Data
Compound Name (Example) Melting Point (°C) HR-MS (Observed) 1H NMR Features (δ, ppm)
N-allyl-3-methyl-3H-... (Target) N/A N/A Allyl protons (~5–6 ppm), methyl singlet (~3 ppm)
3-Benzyl-N-cyclopropyl-... (Compound 3) N/A 381.1489 [M+H]+ Cyclopropyl (1.0–1.5 ppm), benzyl (7.3–7.4 ppm)
3-Benzyl-... (Compound 4, ) 255–256 N/A Benzyl (5.76 ppm), NH2 (8.25–8.45 ppm)

Key Observations:

  • Melting Points : Benzyl-substituted analogs (e.g., Compound 4) exhibit higher melting points (255–256°C) due to aromatic stacking, whereas allyl-methyl substitution may reduce crystallinity.
  • Spectroscopy : Allyl protons in the target compound would appear as distinct multiplets in the 5–6 ppm region, differing from benzyl or furan signals in analogs .

Biological Activity

N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of triazolo-pyrimidines. Its structure can be represented as follows:

C8H10N6\text{C}_8\text{H}_{10}\text{N}_6

This compound features a triazole ring fused to a pyrimidine system, which is known to enhance its pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. Notably:

  • IC50 Values : Some derivatives exhibit IC50 values as low as 15.3 µM against MCF-7 breast cancer cells, indicating potent activity .
CompoundCell LineIC50 (µM)
N-ArylMCF-715.3
N-AllylA54929.1

These findings suggest that modifications on the triazole or pyrimidine moieties can significantly influence anticancer efficacy.

2. Antibacterial Activity

The antibacterial properties of N-allyl-3-methyl derivatives have been explored extensively. Research indicates that these compounds exhibit activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

For example:

  • Compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the range of 0.5–32 µg/mL against various bacterial strains .
Compound TypeBacteriaMIC (µg/mL)
Triazole DerivativeMRSA0.5
Pyrimidine HybridE. coli16

3. Antiviral Activity

Triazolo-pyrimidines have also been investigated for their antiviral properties. Some studies report that derivatives can inhibit viral replication in vitro, suggesting potential applications in treating viral infections .

The mechanisms underlying the biological activities of N-allyl-3-methyl derivatives are multifaceted:

  • Inhibition of Enzymes : Many compounds target specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Interference with Cellular Signaling : These compounds may disrupt signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.

Case Studies

Several case studies illustrate the therapeutic potential of N-allyl-3-methyl derivatives:

  • Study on Anticancer Effects : A study published in MDPI demonstrated that a related compound significantly inhibited tumor growth in vivo models of breast cancer.
  • Antibacterial Efficacy : Research highlighted the effectiveness of triazolo-pyrimidines against resistant bacterial strains, showcasing their potential as novel antibiotics.

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